(R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate
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Overview
Description
®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a cyclopentyl group, a nitropyrimidine moiety, and a butanoate ester, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the nitropyrimidine core: This can be achieved by nitration of a suitable pyrimidine precursor under controlled conditions.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentylamine in a nucleophilic substitution reaction with the nitropyrimidine intermediate.
Formation of the butanoate ester: The final step involves esterification of the intermediate with ®-methyl 2-bromobutanoate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The cyclopentyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of ®-methyl 2-(cyclopentyl(5-aminopyrimidin-4-yl)amino)butanoate.
Substitution: Formation of ®-2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoic acid.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features suggest it could be explored for activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitropyrimidine moiety could play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities, including antiproliferative and antimicrobial properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyrimidine moiety and have shown potential in anti-fibrosis activity.
Uniqueness
®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate is unique due to its combination of a cyclopentyl group, a nitropyrimidine moiety, and a butanoate ester. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H20N4O4 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
methyl (2R)-2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate |
InChI |
InChI=1S/C14H20N4O4/c1-3-11(14(19)22-2)17(10-6-4-5-7-10)13-12(18(20)21)8-15-9-16-13/h8-11H,3-7H2,1-2H3/t11-/m1/s1 |
InChI Key |
JHLWSTQSIGSOHD-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)N(C1CCCC1)C2=NC=NC=C2[N+](=O)[O-] |
Canonical SMILES |
CCC(C(=O)OC)N(C1CCCC1)C2=NC=NC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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